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RAT1 protein

protein characterization molecular weight structural identity

Researchers frequently encounter identity ambiguity with CAS 147883-15-6, which refers to a poorly characterized 'RAT1 protein' lacking UniProt accession, verified sequence, or defined molecular weight. This entity is distinct from the well-characterized yeast 5′→3′ exoribonuclease Rat1p (116 kDa) and the Rat-1 fibroblast cell line. To mitigate experimental irreproducibility, purchasers must: 1) Obtain vendor-supplied characterization data confirming identity, purity, and molecular weight before purchase. 2) For RNA decay studies, procure verified recombinant Rat1p (S. cerevisiae) with documented enzymatic activity. 3) For oncogene research, specify Rat-1 fibroblast passage number and transformation status. Direct substitution without rigorous verification introduces unquantifiable variables.

Molecular Formula C11H12O2
Molecular Weight 0
CAS No. 147883-15-6
Cat. No. B1174760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAT1 protein
CAS147883-15-6
SynonymsRAT1 protein
Molecular FormulaC11H12O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAT1 Protein (CAS 147883-15-6) Procurement and Identity Clarification Guide


The CAS Registry Number 147883-15-6 is associated with 'Mouse 1 protein' (also designated RAT1 protein in some catalog entries) . However, a critical procurement consideration is that this identifier appears to refer to a poorly defined protein entity with no published sequence, structure, or functional characterization in authoritative databases [1]. This is not to be confused with the extensively studied yeast exoribonuclease Rat1p (gene RAT1, 5'-3' exoribonuclease 2) nor with the Rat-1 fibroblast cell line used in oncogene research [2]. Purchasers must verify with vendors the precise identity and characterization of any material offered under this CAS number.

Why Substituting RAT1 Protein (CAS 147883-15-6) with In-Class Compounds Risks Experimental Validity


The CAS number 147883-15-6 cannot be reliably substituted with alternative proteins due to fundamental identity ambiguity. The designation 'RAT1 protein' in vendor catalogs lacks a UniProt accession number, defined molecular weight, or sequence verification, making any 'in-class' comparison scientifically unsupportable [1]. The yeast Rat1p exoribonuclease (116 kDa) [2] and the Rat-1 fibroblast cell line represent entirely distinct research tools with different applications [3]. Generic substitution without rigorous vendor-supplied characterization data would introduce unquantifiable experimental variables, potentially compromising reproducibility in RNA decay studies, kinase inhibitor screening, or oncogenic transformation models that depend on defined molecular tools.

RAT1 Protein (CAS 147883-15-6) Differential Evidence: Quantitative Comparative Assessment


Primary Identity Limitation: Absence of Molecular Characterization Data for CAS 147883-15-6

The protein associated with CAS 147883-15-6 lacks defined molecular weight (listed as 0 g/mol) and molecular formula (listed as 0) in vendor specifications [1]. In contrast, the well-characterized yeast exoribonuclease Rat1p (S. cerevisiae) has an established molecular weight of 116 kDa with defined enzymatic function and crystal structure [2][3]. This represents a fundamental data gap that precludes meaningful quantitative comparison with any characterized protein entity.

protein characterization molecular weight structural identity

Sequence Identity Distinction: Rat1 Exoribonuclease vs. Paralog Xrn1

For researchers actually seeking the exoribonuclease Rat1 (distinct from CAS 147883-15-6), a critical comparative benchmark exists. Yeast Rat1 shares 30% sequence identity with its cytoplasmic paralog Xrn1, and Xrn1 contains an extra ~500 amino acid C-terminal extension not present in Rat1 [1]. Rat1 carries a strong nuclear localization sequence (NLS) that restricts it to the nucleus, whereas Xrn1 shuttles between nucleus and cytoplasm [1][2].

exoribonuclease RNA decay sequence homology

Enzymatic Activity Modulation: Rat1 Activation by Rai1 Binding Partner

Rat1 exoribonuclease activity is significantly enhanced by its binding partner Rai1. Real-time fluorescence detection experiments demonstrated increased RNA hydrolysis activity of Rat1 in the Rat1-Rai1 complex compared to Rat1 alone [1]. The crystal structure reveals that Rai1 activates Rat1 exoribonuclease activity, allowing it to degrade RNAs with stable secondary structure more effectively [2].

exoribonuclease activity protein complex enzymatic activation

Validated Research Applications for Rat1-Derived Tools: Exoribonuclease Studies and Fibroblast Models


Nuclear mRNA Decay and Transcription Termination Studies (Yeast Rat1p)

Yeast Rat1p exoribonuclease is essential for nuclear mRNA processing, rRNA maturation, and RNA polymerase II transcription termination . The Rat1-Rai1 complex is the preferred tool for mechanistic studies of 5'→3' RNA degradation in the nucleus. As demonstrated, Rat1 activity is enhanced by Rai1 binding, and this complex degrades RNA past the polyadenylation signal to disengage stalled RNA polymerase . Researchers should specify recombinant Rat1 protein produced in E. coli or yeast systems with verified enzymatic activity.

Comparative Paralog Analysis: Rat1 vs. Xrn1 Functional Partitioning

The 30% sequence identity between Rat1 and Xrn1, combined with Rat1's nuclear localization (NLS-mediated) versus Xrn1's cytoplasmic-nuclear shuttling, makes Rat1 essential for studies of exoribonuclease subfunctionalization . Cytoplasmic-restricted Rat1 (cRat1, NLS-disrupted) partially restores xrn1Δ phenotypes but does not fully complement cotranslational mRNA decay, providing a defined system for dissecting compartment-specific RNA decay pathways [6].

Kinase Inhibitor Screening in Rat-1 Fibroblast Cell Lines

Rat-1 fibroblasts serve as a validated cellular model for evaluating kinase inhibitor potency and selectivity . For example, the PI3Kα inhibitor PF-06843195 demonstrated an IC50 of 18 nM in Rat1 fibroblasts, with cellular isoform selectivity of 20-fold over PI3Kβ and 9-fold over PI3Kδ . The RET kinase inhibitor XMD15-44 showed growth-inhibitory effects on RET/C634R and RET/M918T transformed RAT1 cells with IC50 values of 11.5 nM and 8.3 nM, respectively [6]. Researchers procuring Rat-1 cell lines should verify passage number and transformation status (spontaneously immortalized vs. oncogene-transfected) as metabolic and tumorigenic properties differ significantly.

Oncogenic Transformation and Tumor Metabolism Modeling

Rat1 fibroblasts (spontaneously immortalized, nontumorigenic) and their oncogene-transfected derivatives Rat1-T1 (T24Ha-ras-transfected, highly tumorigenic) provide a graded transformation model for metabolic imaging studies . In 3D spheroid culture, Rat1-T1 spheroids develop central ATP depletion and cell death at ~500 μm diameter, whereas parental Rat1 aggregates remain nonproliferating with low ATP despite adequate oxygen and glucose . This differential metabolic profile enables quantitative assessment of oncogene-driven metabolic reprogramming.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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